Cas no 1593887-34-3 (2-(Cyclobutylamino)-4,5-difluorobenzoic acid)
2-(Cyclobutylamino)-4,5-difluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclobutylamino)-4,5-difluorobenzoic acid
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- MDL: MFCD31613844
- Inchi: 1S/C11H11F2NO2/c12-8-4-7(11(15)16)10(5-9(8)13)14-6-2-1-3-6/h4-6,14H,1-3H2,(H,15,16)
- InChI Key: OBPJRAFLEKZVRN-UHFFFAOYSA-N
- SMILES: FC1C(=CC(C(=O)O)=C(C=1)NC1CCC1)F
Computed Properties
- Exact Mass: 227.07578492 g/mol
- Monoisotopic Mass: 227.07578492 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 49.3
- Molecular Weight: 227.21
2-(Cyclobutylamino)-4,5-difluorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 184855-2.500g |
2-(Cyclobutylamino)-4,5-difluorobenzoic acid, 95% |
1593887-34-3 | 95% | 2.500g |
$1650.00 | 2023-09-10 |
2-(Cyclobutylamino)-4,5-difluorobenzoic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-(Cyclobutylamino)-4,5-difluorobenzoic acid
Introduction to 2-(Cyclobutylamino)-4,5-difluorobenzoic acid (CAS No: 1593887-34-3)
2-(Cyclobutylamino)-4,5-difluorobenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1593887-34-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of difluorinated benzoic acids, a subgroup known for its broad spectrum of biological activities and potential therapeutic applications. The structural incorporation of both cyclobutyl and fluoro substituents into the benzoic acid core imparts unique physicochemical properties, making it a subject of intense study for its pharmacological profile.
The< strong>cyclobutylamino moiety in the molecule contributes to its steric hindrance and potential for protein binding, which is a critical factor in drug design. This structural feature can influence the compound's solubility, metabolic stability, and interaction with biological targets. On the other hand, the presence of two< strong>fluoro atoms at the 4 and 5 positions of the benzoic ring enhances its lipophilicity and metabolic resistance, which are desirable attributes for many drug candidates. These modifications collectively contribute to the compound's overall pharmacokinetic profile, making it a promising candidate for further development.
In recent years, there has been a growing interest in< strong>difluorinated benzoic acids due to their demonstrated efficacy in various preclinical models. Studies have shown that compounds with similar structural motifs exhibit inhibitory activity against multiple enzymes and receptors involved in inflammatory and infectious diseases. The< strong>2-(Cyclobutylamino)-4,5-difluorobenzoic acid has been investigated for its potential role as an anti-inflammatory agent, with preliminary data suggesting that it may modulate key signaling pathways associated with chronic inflammation.
The synthesis of< strong>2-(Cyclobutylamino)-4,5-difluorobenzoic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the cyclobutyl group typically involves nucleophilic substitution or reductive amination reactions, while the fluorination step often employs metal-catalyzed cross-coupling or direct fluorination reagents. Advanced synthetic methodologies, such as flow chemistry and biocatalysis, have been explored to improve the efficiency and sustainability of the synthesis process.
Evaluation of the pharmacological properties of< strong>2-(Cyclobutylamino)-4,5-difluorobenzoic acid has revealed several interesting characteristics. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes associated with pain perception and neuroinflammation. Additionally, animal models have shown that this compound exhibits analgesic effects comparable to existing therapeutic agents but with a potentially improved side effect profile due to its structural modifications. These findings highlight its potential as a lead compound for further drug development.
The< strong>cyclobutylamino group's steric bulk may also play a role in reducing off-target effects by improving selectivity towards specific biological targets. This is particularly important in drug development, where minimizing side effects is crucial for patient safety and efficacy. Furthermore, the< strong>fluoro substituents can enhance binding affinity by participating in hydrophobic interactions and dipole-dipole forces with biological targets. These features make< strong>2-(Cyclobutylamino)-4,5-difluorobenzoic acid an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties.
The chemical stability of< strong>2-(Cyclobutylamino)-4,5-difluorobenzoic acid is another critical aspect that has been thoroughly examined. The presence of fluoro atoms generally enhances metabolic stability by resisting degradation by cytochrome P450 enzymes. However, the cyclobutyl group may introduce vulnerability to oxidative cleavage under certain conditions. Therefore, understanding its stability profile is essential for formulating effective pharmaceutical products that maintain efficacy throughout their shelf life.
In conclusion, 2-(Cyclobutylamino)-4,5-difluorobenzoic acid(CAS No: 1593887-34-3) represents a promising therapeutic agent with unique structural features that contribute to its biological activity and pharmacokinetic properties. Its investigation in various disease models and its synthetic feasibility make it a valuable compound for further research and development in pharmaceutical chemistry. As research continues to uncover new applications for this class of compounds,< strong>difluorinated benzoic acids, including< strong>2-(Cyclobutylamino)-4,5-difluorobenzoic acid, are likely to play an increasingly important role in addressing unmet medical needs.
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